1,1-Diethenylcyclopentane
Description
Contextual Significance in Organic and Polymer Chemistry
In the field of organic chemistry, the arrangement of two reactive vinyl groups on a quaternary carbon center makes 1,1-diethenylcyclopentane a compelling substrate for a variety of chemical transformations. This structural motif is particularly susceptible to intramolecular reactions, such as the Cope rearrangement, which can lead to the formation of larger, functionalized ring systems. nih.govscribd.commasterorganicchemistry.comwikipedia.org The study of such rearrangements in divinylcycloalkanes provides valuable insights into reaction mechanisms and stereochemical outcomes.
From a polymer chemistry perspective, this compound is a monomer that can potentially undergo polymerization through its vinyl groups. The polymerization of geminal-dialkyl dienes is an area of active research for creating elastomers and other polymeric materials with tailored properties. nih.govnih.govacs.orgacs.orgresearchgate.net The cyclopentane (B165970) ring in this compound would introduce a cyclic constraint into the polymer backbone, potentially influencing the material's thermal and mechanical properties.
Historical Perspectives on Related Divinyl Cycloalkenes
The study of divinyl cycloalkenes has a rich history, with much of the early focus on 1,2-divinylcyclopropanes and their propensity to undergo the divinylcyclopropane-cycloheptadiene rearrangement. This powerful reaction, driven by the release of ring strain, has been a subject of mechanistic investigation since the 1960s and has found considerable utility in the synthesis of seven-membered rings. wikipedia.org While not a direct analogue, the principles governing the reactivity of 1,2-divinylcyclopropanes inform the potential transformations of this compound. More recent research has delved into the synthesis and rearrangement reactions of other divinylcycloalkanes, highlighting the diverse reactivity of this class of molecules. nih.gov
Structural Framework and Nomenclature Convention Considerations
The systematic naming and complete understanding of the three-dimensional structure of this compound are crucial for unambiguous communication and for predicting its chemical behavior.
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the name "this compound" clearly defines the molecule's connectivity. The parent structure is a five-membered cycloalkane, "cyclopentane." The prefix "diethenyl" indicates the presence of two ethenyl (or vinyl) groups. The locants "1,1-" specify that both of these groups are attached to the same carbon atom of the cyclopentane ring.
While this compound itself is achiral, its derivatives can exhibit complex stereochemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84966-71-2 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,1-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h3-4H,1-2,5-8H2 |
InChI Key |
LTHOEFVQVYPUQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCC1)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,1 Diethenylcyclopentane
Established Synthetic Routes to 1,1-Diethenylcyclopentane
The construction of this compound can be approached through various established synthetic protocols. These methods typically involve either the initial formation of a functionalized cyclopentane (B165970) scaffold followed by the installation of the vinyl groups or a convergent approach where precursors already containing the vinyl moieties are cyclized.
The creation of the five-membered carbocyclic ring is a critical step in the synthesis of cyclopentane derivatives. scribd.com Numerous methods have been developed for the construction of cyclopentanes, ranging from classical intramolecular cyclization reactions to modern metal-mediated processes. baranlab.orgorganic-chemistry.org For the synthesis of a gem-disubstituted compound like this compound, a common strategy involves the preparation of a cyclopentane ring bearing a key functional group at the C1 position, which serves as a handle for the subsequent introduction of the diethenyl moiety.
Key strategies for forming the cyclopentane ring include:
Intramolecular Cyclization: These reactions involve the formation of a carbon-carbon bond within a single molecule to close the ring. For instance, the cyclization of 1,6-dienes, known as cycloisomerization, can be catalyzed by transition metals like ruthenium to form exo-methylenecyclopentanes, which are structurally related to the target molecule. organic-chemistry.org
Annulation Reactions: These methods build the cyclopentane ring onto an existing molecular framework. An example is the [3+2] annulation, where a three-carbon component reacts with a two-carbon component. For instance, donor-acceptor cyclopropanes can undergo formal [3+2]-cycloaddition with certain alkenes to yield substituted cyclopentanes. researchgate.net
Ring-Closing Metathesis (RCM): While not detailed in the provided scope, RCM is a powerful modern technique for forming cyclic structures and could be employed by using a precursor containing two appropriately positioned double bonds.
From Acyclic Precursors: A common laboratory-scale approach involves the reaction of diethyl malonate with a 1,4-dihalobutane to form diethyl cyclobutane-1,1-dicarboxylate, which can be a precursor for ring expansion or further functionalization. chemicalbook.com A similar reaction with 1,2-dibromoethane yields a cyclopropane derivative. orgsyn.org
A practical precursor for this compound is cyclopentanone or cyclopentane-1,1-dicarboxylic acid. These molecules provide a reactive center at the C1 position for the introduction of the two vinyl groups.
Once the cyclopentane ring is formed, the next crucial phase is the introduction of the two ethenyl groups at the same carbon atom. This can be achieved through olefination reactions or organometallic coupling reactions.
Olefination reactions are a fundamental class of transformations in organic synthesis that convert a carbonyl group into an alkene. tcichemicals.com While a direct double olefination of a single carbonyl to form a gem-divinyl structure is not a standard one-step process, olefination reactions are key to creating carbon-carbon double bonds and could be part of a multi-step sequence. The most common precursor for such reactions would be cyclopentanone.
Several olefination methods are widely used in organic synthesis:
Wittig Reaction: This reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene. organic-chemistry.org The reaction proceeds through a betaine or oxaphosphetane intermediate, and the driving force is the formation of the highly stable triphenylphosphine oxide. organic-chemistry.org For cyclopentanone, a Wittig reaction with methylenetriphenylphosphorane would yield methylenecyclopentane.
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. tcichemicals.com A significant advantage is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup. tcichemicals.com This reaction typically favors the formation of (E)-alkenes. tcichemicals.com
Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. tcichemicals.commdpi.com A key feature of the Peterson olefination is that the stereochemical outcome can often be controlled by the conditions used for the elimination step (acidic or basic), which proceed via anti- or syn-elimination, respectively. tcichemicals.com
Organotitanium Reagents: Reagents like the Tebbe reagent and the Petasis reagent are known for the methylenation of carbonyl compounds, including those that are less reactive, such as esters and amides. tcichemicals.com
| Reaction | Key Reagent | Typical Substrate | Key Byproduct | Primary Advantage |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (R₃P=CR'₂) | Aldehydes, Ketones | Trialkyl/aryl Phosphine (B1218219) Oxide (R₃P=O) | Wide applicability and well-established. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR')⁻ | Aldehydes, Ketones | Phosphate Ester | Easy removal of byproduct; often high E-selectivity. tcichemicals.com |
| Peterson Olefination | α-Silyl Carbanion (R₃Si-CR'₂)⁻ | Aldehydes, Ketones | Silanol (R₃SiOH) | Stereochemical control (E or Z) is possible. tcichemicals.com |
A more direct approach to synthesizing this compound involves the use of organometallic coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. openstax.org A suitable precursor for these reactions is a 1,1-dihalocyclopentane, such as 1,1-dibromo- or 1,1-diiodocyclopentane.
Introduction of Ethenyl Groups
Organometallic Coupling Reactions for Vinyl Group Introduction
Suzuki-Miyaura Coupling Variants for Alkenyl Systems
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. youtube.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govnih.gov
For the synthesis of this compound, a 1,1-dihalocyclopentane could be coupled with two equivalents of a vinylboron reagent, such as vinylboronic acid or a vinylboronic ester (e.g., vinylboronic acid pinacol ester).
The general scheme for this reaction is as follows:
Cyclopentane-1,1-dihalide + 2 Vinyl-B(OR)₂ --(Pd catalyst, Base)--> this compound
| Component | Example | Function |
|---|---|---|
| Organohalide | 1,1-Dibromocyclopentane | Electrophilic partner. |
| Organoboron Reagent | Vinylboronic acid, Vinylboronic acid pinacol ester | Nucleophilic partner (transmetalating agent). youtube.com |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and facilitates the reaction. |
Cross-Coupling with Organohalides and Organometallic Reagents (e.g., Gilman Reagents)
Gilman reagents, also known as lithium diorganocuprates (R₂CuLi), are powerful nucleophiles used to form carbon-carbon bonds by reacting with organohalides. chemistrytalk.orgwikipedia.org This reaction is often referred to as the Corey-House synthesis. masterorganicchemistry.com Gilman reagents are considered "softer" nucleophiles compared to Grignard or organolithium reagents, which can lead to different reactivity profiles. masterorganicchemistry.comslideshare.net
To synthesize this compound, a lithium divinylcuprate reagent can be prepared and subsequently reacted with a 1,1-dihalocyclopentane.
The synthesis involves two main steps:
Preparation of the Gilman Reagent: Vinyllithium is reacted with a copper(I) salt, such as copper(I) iodide (CuI), to form lithium divinylcuprate. chemistrytalk.orgwikipedia.org
2 CH₂=CHLi + CuI → Li[Cu(CH=CH₂)₂] + LiI
Coupling Reaction: The Gilman reagent is then reacted with the 1,1-dihalocyclopentane. One of the vinyl groups from the cuprate displaces a halide, and the reaction is repeated for the second halide.
Cyclopentane-1,1-dihalide + Li[Cu(CH=CH₂)₂] → this compound
This method provides a direct and efficient way to introduce the two vinyl groups onto the cyclopentane scaffold. openstax.org
| Component/Step | Description | Notes |
|---|---|---|
| Organohalide Substrate | 1,1-Dibromocyclopentane or 1,1-Diiodocyclopentane. | The reactivity of the halide is typically I > Br > Cl. openstax.org |
| Gilman Reagent | Lithium divinylcuprate (Li[Cu(CH=CH₂)₂]). | Prepared in situ from vinyllithium and a Cu(I) salt at low temperatures (e.g., -78 °C). wikipedia.org |
| Solvent | Ethereal solvents like diethyl ether or tetrahydrofuran (THF). | Required for the stability and reactivity of the organometallic reagents. chemistrytalk.org |
| Reaction Type | Nucleophilic substitution-like C-C bond formation. | The mechanism is complex and thought to involve an oxidative addition/reductive elimination sequence at the copper center. openstax.orgchemistrytalk.org |
C-H Activation Pathways for Vinyl Substitution
extensive research into the synthesis of this compound via C-H activation pathways for vinyl substitution did not yield any specific methodologies for this compound. Scientific literature available through comprehensive searches does not detail a direct synthesis of this compound using this modern synthetic strategy.
While C-H activation is a powerful tool for the functionalization of various hydrocarbons, including cycloalkanes, its application to the direct introduction of two vinyl groups onto a single carbon atom of a cyclopentane ring has not been reported. Research in the field of C-H activation on cyclopentane and other cycloalkanes has primarily focused on arylation or the introduction of other functional groups, often guided by a directing group already present on the substrate. For instance, studies have shown the palladium-catalyzed C(sp³)–H arylation of cyclopropanes and cyclobutanes, but these methods have not been extended to the di-vinylation of cyclopentane.
Derivatization and Functionalization of this compound
Once synthesized, the reactivity of this compound can be exploited to create a variety of derivatives. This section explores the potential modifications of its constituent parts.
Modifications of Ethenyl Moieties
A thorough review of the scientific literature reveals no specific studies on the derivatization or modification of the ethenyl (vinyl) moieties of this compound. While the reactivity of vinyl groups is well-established in organic chemistry, allowing for a wide range of transformations such as hydrogenation, halogenation, epoxidation, and polymerization, these reactions have not been specifically documented for this compound.
Transformations Involving the Cyclopentane Ring
Similarly, there is a lack of published research on chemical transformations involving the cyclopentane ring of this compound. The chemical literature does not provide examples of reactions such as ring-opening, ring-expansion, or further functionalization of the saturated carbon atoms of the cyclopentane core in this specific molecule.
Chemical Reactivity and Transformation Pathways of 1,1 Diethenylcyclopentane
Reactivity of the Ethenyl Groups
The carbon-carbon double bonds of the ethenyl groups are regions of high electron density, making them nucleophilic and susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions.
Electrophilic addition is a fundamental reaction pathway for alkenes. In the case of 1,1-diethenylcyclopentane, the reaction can occur at one or both of the ethenyl groups. The process is typically initiated by the attack of the π-electrons of a double bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.
Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism typically results in anti-addition, where the two halogen atoms add to opposite faces of the double bond.
Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to the ethenyl groups. This reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. wikipedia.orgmasterorganicchemistry.com The initial protonation of the double bond forms the most stable carbocation intermediate. masterorganicchemistry.com For the terminal ethenyl groups of this compound, the hydrogen adds to the terminal CH₂ carbon, forming a more stable secondary carbocation on the adjacent carbon, which is then attacked by the halide ion. wikipedia.org
| Reaction | Reagent(s) | Expected Major Product(s) | Regioselectivity |
| Hydrohalogenation | HBr | 1-(1-Bromoethyl)-1-ethenylcyclopentane | Markovnikov |
| 2 eq. HBr | 1,1-Bis(1-bromoethyl)cyclopentane | Markovnikov | |
| Halogenation | Br₂ | 1-(1,2-Dibromoethyl)-1-ethenylcyclopentane | N/A |
| 2 eq. Br₂ | 1,1-Bis(1,2-dibromoethyl)cyclopentane | N/A |
Hydration of the ethenyl groups can be achieved through acid-catalyzed addition of water. Similar to hydrohalogenation, this reaction follows Markovnikov's rule, where the hydroxyl group (–OH) adds to the more substituted carbon of the double bond, leading to the formation of a secondary alcohol.
Hydroboration-Oxidation provides a complementary method for hydration, yielding the anti-Markovnikov product. wikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃ in THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.orgchemistrytalk.org The boron atom adds to the less substituted carbon, and subsequent oxidation replaces the boron with a hydroxyl group, resulting in a primary alcohol. masterorganicchemistry.com The addition is stereospecific, with both the hydrogen and the hydroxyl group adding to the same face of the double bond (syn-addition). wikipedia.org
| Reaction | Reagent(s) | Expected Major Product(s) | Regioselectivity |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-(1-Hydroxyethyl)-1-ethenylcyclopentane | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 1-(2-Hydroxyethyl)-1-ethenylcyclopentane | Anti-Markovnikov |
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The ethenyl groups of this compound can participate as the 2π-electron component in these reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com As this compound is a non-conjugated diene, it cannot act as the diene component in a Diels-Alder reaction. However, its electron-rich ethenyl groups can function as dienophiles, reacting with conjugated dienes. The reactivity is enhanced if the diene is substituted with electron-donating groups. masterorganicchemistry.com
| Diene | Dienophile | Expected Product | Reaction Type |
| 1,3-Butadiene | This compound | 1-(Cyclohex-3-en-1-yl)-1-ethenylcyclopentane | [4+2] Cycloaddition |
| Cyclopentadiene (B3395910) | This compound | 5-Ethenyl-5-(bicyclo[2.2.1]hept-2-en-5-yl)cyclopentane | [4+2] Cycloaddition |
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The ethenyl groups of this compound can serve as the dipolarophile (the 2π component). This reaction is a powerful method for synthesizing a wide variety of five-membered heterocycles. wikipedia.org For example, reaction with an azide (B81097) (a 1,3-dipole) would yield a triazoline ring, while reaction with a nitrile oxide would produce an isoxazoline.
| 1,3-Dipole | Dipolarophile | Expected Product Class | Reaction Type |
| Phenyl Azide | This compound | Substituted Triazoline | [3+2] Cycloaddition |
| Benzonitrile Oxide | This compound | Substituted Isoxazoline | [3+2] Cycloaddition |
Cycloaddition Chemistry
Ene Reactions
The intramolecular Alder-ene reaction is a thermally allowed pericyclic process involving a 1,6-diene, such as this compound. nih.gov This reaction involves the transfer of an allylic hydrogen from one vinyl group (the 'ene') to the other (the 'enophile'), with the concurrent formation of a new carbon-carbon sigma bond and reorganization of the pi bonds. nih.gov This process typically proceeds through a concerted, six-membered transition state. nih.gov
For 1,6-dienes, the reaction leads to the formation of a five-membered ring. nih.gov In the case of this compound, an intramolecular ene reaction would result in the formation of a spiro[4.4]nonene system. The stereochemical outcome of such reactions (cis vs. trans selectivity at the newly formed ring junction) is influenced by the substitution pattern and the presence of activating groups, which can alter the asynchronicity of the transition state. nih.gov While specific studies on the simple thermal ene reaction of this compound are not extensively detailed, related systems show that divinylcyclopentane derivatives can participate in tandem rearrangements where an ene reaction is a key step following an initial Cope rearrangement. acs.org Computational studies on 1,6-dienes suggest that for unactivated substrates, a cis-selective cyclization is often favored due to lower strain energy in an early transition state. nih.gov
The general mechanism for an intramolecular ene reaction is concerted but can be highly asynchronous, meaning the C-C bond formation may be more advanced than the C-H bond breaking and formation in the transition state. nih.gov
Transition Metal-Catalyzed Transformations
The vinyl groups of this compound are highly susceptible to transformations catalyzed by transition metals, enabling the construction of complex molecular architectures.
Olefin metathesis is a powerful reaction for the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal alkylidenes. wikipedia.orgharvard.edu
Ring-Closing Metathesis (RCM): As a 1,6-diene, this compound is an ideal substrate for intramolecular Ring-Closing Metathesis (RCM). This reaction uses a transition metal catalyst, typically a ruthenium-based complex like Grubbs' catalyst, to form a new cyclic alkene with the elimination of a small volatile olefin, such as ethene. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the entropically favorable release of ethene gas. harvard.eduorganic-chemistry.org RCM of this compound yields spiro[4.4]non-1-ene, a valuable spirocyclic scaffold.
The generally accepted Chauvin mechanism involves the [2+2] cycloaddition of one of the vinyl groups to the metal alkylidene catalyst to form a metallacyclobutane intermediate. organic-chemistry.orgyoutube.com This intermediate then undergoes a retro-[2+2] cycloaddition to release the first part of the substrate and form a new metal alkylidene, which then reacts intramolecularly with the second vinyl group. organic-chemistry.orgyoutube.com A final cycloreversion releases the spirocyclic product and regenerates the metal catalyst (or a derivative that re-enters the catalytic cycle). organic-chemistry.org
Table 1: Common Catalysts for Olefin Metathesis
| Catalyst Name | Metal Center | Key Features |
| Grubbs' First Generation Catalyst | Ruthenium (Ru) | High tolerance for various functional groups, stable in air and moisture. harvard.edu |
| Grubbs' Second Generation Catalyst | Ruthenium (Ru) | Higher activity than the first generation, effective for more sterically hindered olefins. harvard.eduorganic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Feature a chelating isopropoxystyrene ligand, offering increased stability and recyclability. |
| Schrock's Catalyst | Molybdenum (Mo) | Highly reactive, particularly for sterically demanding substrates, but sensitive to air and moisture. harvard.edu |
Cross-Metathesis (CM): This intermolecular variant of olefin metathesis involves the reaction of this compound with another alkene. This can lead to a mixture of products, including homodimers and the desired cross-coupled products. Achieving selectivity can be challenging but is possible when the reactivities of the two alkenes are significantly different or when one is used in large excess. nih.gov
Catalytic Hydrogenation: The vinyl groups of this compound can be readily reduced to ethyl groups through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. libretexts.org The process is typically exothermic and results in the formation of the corresponding saturated alkane, 1,1-diethylcyclopentane. libretexts.org
Commonly used catalysts are heterogeneous and include platinum (e.g., PtO₂, Adams' catalyst), palladium (often on a carbon support, Pd/C), and nickel (e.g., Raney Ni). libretexts.org The reaction occurs on the surface of the metal catalyst, where both the alkene and H₂ are adsorbed, facilitating the syn-addition of two hydrogen atoms to the same face of the double bond. libretexts.org
Catalytic Dehydrogenation: The reverse of hydrogenation, dehydrogenation, involves the removal of hydrogen to form unsaturated compounds. wikipedia.org While the vinyl groups are already unsaturated, the cyclopentane (B165970) ring itself can undergo dehydrogenation under certain conditions, typically at high temperatures (300-500 °C) and over heterogeneous catalysts like those based on platinum, chromium, or iron oxides. wikipedia.orgmdpi.com This process is highly endothermic. wikipedia.org Oxidative dehydrogenation, which uses an oxidant like O₂, can proceed under milder conditions. wikipedia.org Dehydrogenation of the cyclopentane ring in this compound could potentially lead to cyclopentadiene derivatives.
Hydroformylation: Also known as the oxo process, hydroformylation is a key industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. nih.gov The reaction uses carbon monoxide (CO) and hydrogen (H₂), typically catalyzed by cobalt or rhodium complexes. mdpi.com Applying this to this compound could yield a mixture of mono- and di-aldehydes. For each vinyl group, two regioisomeric aldehydes can be formed (linear and branched). The selectivity is highly dependent on the catalyst, ligands, and reaction conditions. nih.govrsc.org Rhodium catalysts with bulky phosphine (B1218219) ligands are often used to favor the formation of the linear aldehyde. rsc.org
Carbonylation: Other carbonylation reactions involve the addition of CO and a nucleophile across a double bond. For example, alkoxycarbonylation of this compound in the presence of an alcohol (e.g., methanol) and a palladium catalyst would yield the corresponding methyl esters. unimi.it Palladium-catalyzed dicarbonylation of 1,3-dienes is a known method to produce adipate (B1204190) esters, suggesting that complex transformations are possible with the diene system in this compound under specific catalytic conditions. unimi.it
The vinyl groups of this compound can participate in a range of other organometallic reactions. Rhodium catalysts, for instance, can mediate single-carbon insertion into the C(sp²)-C(sp²) bonds of 1,3-dienes, leading to skeletal editing and the formation of new diene structures. nih.gov Cobalt catalysts have been used for the hydroacylation of 1,3-dienes with aldehydes, resulting in the formation of unsaturated ketones through a proposed oxidative cyclization mechanism involving a cobaltacycle intermediate. acs.org
Radical Reactions and Mechanistic Studies
The diene system of this compound is well-suited for intramolecular radical cyclization reactions. wikipedia.org These reactions typically proceed through a chain mechanism involving three main steps: initiation, propagation, and termination.
Initiation: A radical is generated from an initiator (e.g., AIBN, tributyltin hydride). This initiator then abstracts an atom (like H or Br) from a precursor or adds to one of the vinyl groups to generate a carbon-centered radical on the substrate.
Propagation (Cyclization): The generated radical attacks the second vinyl group in an intramolecular fashion. wikipedia.org This cyclization is typically very fast and selective. For a substrate like this compound, this would be a 6-endo-trig cyclization to form a six-membered ring or a 5-exo-trig cyclization to form a five-membered ring fused to the cyclopentane core. According to Baldwin's rules, the 5-exo cyclization is generally favored kinetically. Research on related 1,1-divinylcyclopropane systems shows that tandem radical cyclizations can be initiated, leading to complex polycyclic structures where a divinylcyclopentane is a presumed intermediate. acs.org
Termination/Quenching: The cyclized radical is then quenched, often by abstracting a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH), to form the final product and regenerate the chain-carrying radical. princeton.edu
Another important class of radical reactions is the thiol-ene reaction. In an intramolecular context, a thiol group tethered to the cyclopentane ring could generate a thiyl radical (RS•) upon initiation (e.g., with UV light). mdpi.com This thiyl radical would then add to one of the vinyl groups, and the resulting carbon-centered radical would cyclize onto the second vinyl group, leading to sulfur-containing bicyclic products. mdpi.com
Advanced Reaction Mechanisms
A deeper understanding of the reactivity of this compound requires consideration of the kinetics and stereochemistry of its potential transformations.
As there are no specific kinetic studies available for reactions involving this compound, any discussion must be speculative and based on analogous systems. For any potential reaction, the rate would be determined by the activation energy of the rate-determining step.
For a hypothetical reaction, such as a thermally induced rearrangement, the kinetics would likely be first-order, with the rate dependent on the concentration of this compound. The rate constant would be influenced by temperature, following the Arrhenius equation. Computational chemistry could provide valuable insights into the activation barriers for various potential reaction pathways, such as ring-opening versus rearrangement, and thus predict the kinetically favored products under different conditions.
Reactions involving the cyclopentane scaffold of this compound can have significant stereochemical implications, particularly if new stereocenters are formed.
Functionalization Reactions: In a free-radical halogenation, if a halogen atom is introduced at one of the methylene (B1212753) carbons of the cyclopentane ring, a new stereocenter would be created. For example, monochlorination at the C2 position would result in the formation of a pair of enantiomers: (R)-2-chloro-1,1-diethenylcyclopentane and (S)-2-chloro-1,1-diethenylcyclopentane. In the absence of a chiral influence, a racemic mixture would be expected. If a second halogen is introduced, diastereomers could be formed. The diastereoselectivity of such a reaction would depend on the steric and electronic influences of the first halogen atom and the gem-divinyl group.
Rearrangement Reactions: The stereochemical outcomes of any potential rearrangement reactions would be governed by the mechanism of the rearrangement. Pericyclic reactions, for instance, are known to be highly stereospecific. If this compound were to undergo a concerted rearrangement, the stereochemistry of the starting material would dictate the stereochemistry of the product. For stepwise reactions proceeding through intermediates, the stereochemical control might be less pronounced.
For example, in a hypothetical thermal rearrangement leading to a bicyclic product, the stereochemical relationship between the newly formed rings would depend on the transition state geometry. Computational modeling would be a powerful tool to predict the preferred transition states and, therefore, the likely diastereomeric outcome.
A summary of potential stereochemical outcomes is provided in Table 2.
| Reaction Type | Position of Reaction | Potential Stereochemical Outcome | Influencing Factors |
| Monofunctionalization | C2/C5 | Formation of a racemic mixture | None (achiral starting material and reagents) |
| Difunctionalization | C2 and C3 | Formation of diastereomers | Steric and electronic effects of the first substituent |
| Rearrangement | Ring transformation | Potentially diastereoselective | Transition state geometry, reaction mechanism |
Table 2: Potential Stereochemical Outcomes in Reactions of this compound
In-depth Scientific Literature on the Polymerization of this compound is Not Currently Available
Following extensive and targeted searches of scientific databases and academic journals, it has been determined that there is a significant lack of published research specifically detailing the polymerization science and material applications of the chemical compound “this compound.”
Despite searching for information across various polymerization mechanisms—including free radical, anionic, cationic, and coordination polymerization, as well as its copolymerization behavior—no specific data, research findings, or detailed mechanistic studies for this particular monomer could be located.
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Polymerization Science and Material Applications of 1,1 Diethenylcyclopentane
Role as a Cross-linking Agent in Polymer Networks
Mechanisms of Cross-link Formation
1,1-Diethenylcyclopentane, as a divinyl monomer, participates in polymerization reactions to form cross-linked polymer networks. The fundamental mechanism involves the reaction of its two vinyl groups, which can be initiated by radical, cationic, or other polymerization methods. In a typical radical polymerization, an initiator generates a primary radical that adds to one of the vinyl groups of a this compound molecule. This creates a new radical on the monomer unit, which can then propagate by adding to a monovinyl monomer or another divinyl monomer.
The formation of a cross-link occurs when the second, pendant vinyl group on a this compound unit that has already been incorporated into a polymer chain reacts. This pendant vinyl can react with a propagating radical from another chain, effectively creating a covalent bond, or cross-link, between the two polymer chains. This process transforms a system of individual linear or branched polymer chains into a single, continuous three-dimensional network.
Alternative cross-linking chemistries, such as thiol-ene reactions, can also be employed. In this mechanism, a thiol radical adds across one of the vinyl groups, and this process can be repeated with the second vinyl group to form the cross-link. Similarly, Diels-Alder reactions represent another pathway where the vinyl groups can act as dienophiles to create thermoreversible cross-links. The efficiency and kinetics of cross-link formation are dependent on factors such as the reactivity of the vinyl groups, the concentration of the divinyl monomer, and the specific polymerization conditions (temperature, initiator, solvent).
Impact on Polymer Network Structure and Topology
The incorporation of this compound as a cross-linking agent has a profound impact on the resulting polymer network structure and topology. The concentration of this divinyl monomer directly controls the cross-link density of the final material. Higher concentrations lead to a more tightly cross-linked network, which typically results in materials with increased stiffness, higher glass transition temperatures, and reduced swelling in solvents.
The topology of the polymer network is also significantly influenced. While traditional cross-linking leads to a random network, the interplay between topology and hydrodynamics can lead to complex behaviors in the resulting polymers. For instance, the connectivity of the network dictates how the material responds to external forces, such as shear. The use of divinyl cross-linkers like this compound is a key method for creating networks with specific mechanical and viscoelastic properties tailored for various applications.
Application in Specialty Polymer Materials
The ability of this compound to form robust, cross-linked networks makes it suitable for various specialty polymer applications, excluding biomedical uses. Its properties are particularly valuable in the formulation of thermosetting resins, coatings, and adhesives where high durability and thermal stability are required.
In the field of advanced materials, divinyl monomers are used to create high-performance thermosets. For instance, in systems like frontal ring-opening metathesis polymerization (FROMP), norbornene-based cross-linkers are used to produce materials with very high glass-transition temperatures (over 200 °C) for automotive and aerospace components. While not specifically this compound, this demonstrates the principle of using rigid cross-linkers to enhance thermal properties.
Furthermore, the creation of macroporous polymers is another key application area. By polymerizing a monomer mixture containing a cross-linker like this compound within a high internal phase emulsion (HIPE), a porous material known as a polyHIPE can be formed. These materials, with their interconnected pore structures, are useful in separation science, catalysis, and as support structures. The cross-linker is essential for providing the structural integrity of the porous monolith after the emulsion template is removed.
Advanced Polymerization Techniques and Controlled Architectures
Living Polymerization of this compound (e.g., RAFT, ATRP, NMP, OMRP)
Controlled or living polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Applying these methods to divinyl monomers like this compound is challenging due to the potential for irreversible cross-linking and gelation. However, under carefully controlled conditions, these methods can be used to manage the reactivity of the two vinyl groups.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique compatible with a wide range of monomers. When polymerizing a divinyl monomer like this compound, the key is to favor the reaction of only one vinyl group per monomer unit initially, treating the second as a pendant, polymerizable group. By controlling the stoichiometry and reaction conditions, it is possible to synthesize linear or branched polymers that can be cross-linked in a subsequent step.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method based on a reversible redox process catalyzed by a transition metal complex. Similar to RAFT, the polymerization of this compound via ATRP would require careful optimization to avoid premature gelation and control the incorporation of the divinyl units. While specific literature on the living polymerization of this compound is scarce, the principles established for other divinyl monomers would apply.
| Technique | Abbreviation | Mechanism Principle | Key Challenge with Divinyl Monomers |
|---|---|---|---|
| Reversible Addition-Fragmentation chain Transfer | RAFT | Degenerative chain transfer using a thiocarbonylthio compound. | Controlling the reaction of the second vinyl group to prevent gelation. |
| Atom Transfer Radical Polymerization | ATRP | Reversible activation/deactivation of propagating radicals by a transition metal complex. | Catalyst removal and prevention of premature cross-linking. |
| Nitroxide-Mediated Polymerization | NMP | Reversible trapping of propagating radicals by a stable nitroxide radical. | High temperatures required may promote side reactions and cross-linking. |
| Organometallic-Mediated Radical Polymerization | OMRP | Reversible deactivation of radicals by an organometallic species. | Sensitivity to impurities and monomer functionality. |
Synthesis of Star, Hyperbranched, and Dendritic Polymers
The difunctional nature of this compound makes it an ideal candidate for creating complex, non-linear polymer architectures such as star, hyperbranched, and dendritic polymers.
Star Polymers: These consist of multiple linear polymer "arms" linked to a central core. This compound can be used in an "arm-first" approach. In this method, linear polymer arms are synthesized first, often via a living polymerization technique. These living polymer chains are then reacted with a small amount of this compound. The divinyl monomer acts as a linking agent, with multiple arms adding to a single molecule to form the star-shaped structure.
Hyperbranched Polymers: These are highly branched, globular macromolecules synthesized in a one-pot reaction. One common method is the RAFT copolymerization of a monovinyl monomer with a divinyl monomer like this compound. By carefully controlling the ratio of the RAFT chain transfer agent to the monomers, gelation can be avoided, leading to the formation of soluble, hyperbranched polymers. This approach offers a simpler alternative to the multi-step synthesis required for perfect dendrimers.
Dendritic Polymers: While true dendrimers require a precise, stepwise synthesis, hyperbranched polymers are often considered "dendrimer-like." The use of this compound in controlled radical polymerizations can yield structures with a high degree of branching and a large number of chain ends, mimicking the key features of dendrimers.
| Architecture | Synthetic Strategy | Role of this compound | Reference Principle |
|---|---|---|---|
| Star Polymer | "Arm-first" approach | Acts as a linking agent for pre-formed polymer arms. | |
| Hyperbranched Polymer | One-pot copolymerization of mono- and di-vinyl monomers | Acts as a branching agent (AB2-type behavior). |
Polymerization in Dispersed Media (e.g., Emulsion, Suspension, Dispersion Polymerization)
Polymerizing this compound in dispersed media offers advantages in terms of heat control, viscosity management, and product form (e.g., latex particles or beads).
Emulsion Polymerization: This technique involves emulsifying the monomer (oil phase) in a continuous aqueous phase using a surfactant. Polymerization is typically initiated by a water-soluble initiator, and the reaction occurs primarily within monomer-swollen micelles, which grow into polymer particles. For a divinyl monomer like this compound, emulsion polymerization can be challenging. Cross-linking within the small latex particles can occur rapidly, potentially leading to non-spherical morphologies or coagulation. However, the technique can be used to produce cross-linked latex particles or microgels for applications in coatings and adhesives.
Suspension Polymerization: In this process, the monomer is dispersed as larger droplets (10-1000 µm) in a liquid, typically water, and stabilized by a suspending agent. A monomer-soluble initiator is used, so each droplet acts as a tiny bulk polymerization reactor. This method is well-suited for producing cross-linked polymer beads. Copolymerizing this compound with a monovinyl monomer like styrene via suspension polymerization is a standard method for producing cross-linked resins, such as those used for ion-exchange applications.
Dispersion Polymerization: This method is used to produce polymer particles in a non-aqueous medium in which the monomer is soluble, but the resulting polymer is not. A steric stabilizer is used to prevent particle aggregation. This technique could be employed to synthesize monodisperse, cross-linked microparticles of polymers containing this compound.
Advanced Spectroscopic and Analytical Characterization of 1,1 Diethenylcyclopentane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail regarding the chemical environment of individual nuclei. For 1,1-diethenylcyclopentane and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of its proton and carbon signals.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structural analysis of this compound. Due to the absence of readily available experimental spectra in the scientific literature, predicted NMR data serves as a reliable guide for spectral interpretation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic and cyclopentyl protons. The geminal divinyl substitution pattern leads to a complex splitting pattern for the vinylic protons, which are chemically distinct.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic CH | 5.85 | dd |
| Vinylic CH₂ (trans to other vinyl) | 5.05 | d |
| Vinylic CH₂ (cis to other vinyl) | 4.95 | d |
| Cyclopentyl CH₂ (adjacent to C1) | 1.80 | t |
| Cyclopentyl CH₂ (beta to C1) | 1.60 | m |
Note: These are predicted values and may vary slightly from experimental data. 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'm' denotes multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying each unique carbon environment within the molecule. The quaternary carbon at the 1-position of the cyclopentane (B165970) ring is a key diagnostic signal.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Vinylic CH | 145.0 |
| Vinylic CH₂ | 112.0 |
| Quaternary Cyclopentyl C1 | 50.0 |
| Cyclopentyl CH₂ (adjacent to C1) | 38.0 |
| Cyclopentyl CH₂ (beta to C1) | 24.0 |
Note: These are predicted values and may vary slightly from experimental data.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic protons, as well as between adjacent protons on the cyclopentane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the assignment of the quaternary carbon at C1 by showing correlations to the vinylic and adjacent cyclopentyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of this compound derivatives, particularly polymers, NOESY can provide insights into the stereochemistry and conformation of the polymer chain.
Solid-State NMR for Polymer Structure Analysis
For the analysis of insoluble or poorly soluble polymers derived from this compound, solid-state NMR (ssNMR) is an indispensable tool. acs.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of carbon-13 nuclei, providing detailed information about the polymer's structure, including the degree of cross-linking and the presence of unreacted vinyl groups. acs.orgresearchgate.net By analyzing the relative intensities of the signals corresponding to the polymer backbone and any residual vinyl groups, the efficiency of the polymerization process can be quantified. acs.org Furthermore, ssNMR can provide insights into the molecular mobility and morphology of the polymer matrix. acs.orgsemanticscholar.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and monitoring chemical transformations.
Characterization of Functional Groups and Bond Types
Both IR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions arising from the vinyl and cyclopentyl moieties.
Characteristic IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (vinylic) | Stretching | 3100-3010 | Medium |
| C-H (aliphatic) | Stretching | 2960-2850 | Strong |
| C=C (vinyl) | Stretching | 1645-1635 | Medium |
| C-H (vinylic) | Bending (out-of-plane) | 1000-910 | Strong |
| C-H (aliphatic) | Bending | 1465-1450 | Medium |
Note: These are general ranges and the exact peak positions may vary.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a distinct "fingerprint" of the molecule. The C=C stretching vibration of the vinyl groups is expected to produce a strong and characteristic Raman signal.
Characteristic Raman Bands for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H (vinylic) | Stretching | 3100-3000 | Medium |
| C-H (aliphatic) | Stretching | 2960-2850 | Strong |
| C=C (vinyl) | Stretching | 1645-1635 | Strong |
| C-C (ring) | Stretching | 1200-800 | Medium |
Note: These are general ranges and the exact peak positions may vary.
In Situ Spectroscopic Monitoring of Reactions
The polymerization of this compound can be monitored in real-time using in situ spectroscopic techniques. researchgate.net Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful method for this purpose. acs.orgrsc.org By immersing an ATR probe into the reaction mixture, the disappearance of the characteristic vibrational bands of the vinyl groups (e.g., the C=C stretch around 1640 cm⁻¹) can be monitored over time. researchgate.net This allows for the determination of reaction kinetics, including the rate of polymerization and the conversion of the monomer. mdpi.com Similarly, Raman spectroscopy can be employed for in situ monitoring, offering the advantage of being less sensitive to interference from aqueous media.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry serves as a powerful analytical tool for the characterization of this compound and its derivatives, providing critical information on molecular weight, structure, and purity. When combined with separation techniques (hyphenation), its utility is significantly enhanced, allowing for the detailed analysis of complex mixtures and large polymeric structures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements of molecular ions and their fragments. This precision allows for the determination of elemental compositions and the differentiation between compounds with the same nominal mass.
In the analysis of this compound (C9H14), HRMS can determine its monoisotopic mass with exceptional accuracy, typically to within a few parts per million (ppm). This capability is crucial for confirming the elemental formula of the parent compound or newly synthesized derivatives.
The fragmentation patterns observed in HRMS provide structural insights. For this compound, common fragmentation pathways under electron ionization (EI) would involve the loss of vinyl radicals (•CH=CH2) or ethylene (B1197577) (C2H4), and rearrangements of the cyclopentane ring. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these fragments, aiding in the structural elucidation of unknown reaction products or impurities.
Table 1: Theoretical HRMS Fragmentation Data for this compound (C9H14)
| Fragment Ion Formula | Loss | Theoretical m/z |
|---|---|---|
| C9H14+• | - | 122.1096 |
| C8H11+ | •CH3 | 107.0861 |
| C7H9+ | •C2H5 | 93.0704 |
| C7H7+ | C2H7• | 91.0548 |
This interactive table outlines the expected high-resolution mass-to-charge ratios for the molecular ion and potential key fragments of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of macromolecules, including polymers derived from this compound. paint.orgpaint.org Unlike techniques that cause significant fragmentation, ESI allows for the ionization and transfer of large, non-volatile polymer chains into the gas phase, often forming multiply charged ions. lcms.cznih.gov This phenomenon brings large molecules into the detectable range of most mass spectrometers. paint.org
For polymers synthesized from this compound, ESI-MS can provide a wealth of information:
Molecular Weight Distribution: ESI-MS can resolve individual oligomers within a polymer sample, allowing for the direct determination of the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI).
End-Group Analysis: The high mass accuracy of ESI-MS, especially when coupled with HRMS detectors, enables the identification of the chemical structures of the end groups of polymer chains. This is critical for understanding polymerization initiation and termination mechanisms. lcms.cz
Repeat Unit Confirmation: The mass difference between adjacent oligomer peaks in the spectrum corresponds to the mass of the monomer repeat unit, confirming the polymer's basic structure.
Tandem mass spectrometry (MS/MS) can be employed within an ESI-MS experiment to induce fragmentation of selected oligomer ions, providing further detailed structural information about the polymer backbone and connectivity. mdpi.com
Table 2: Hypothetical ESI-MS Data for a Polymer of this compound
| Number of Monomer Units (n) | Oligomer Formula | Theoretical [M+Na]+ (m/z) |
|---|---|---|
| 3 | C27H42 | 391.3235 |
| 4 | C36H56 | 513.4331 |
| 5 | C45H70 | 635.5427 |
This interactive table shows a hypothetical series of sodium-adducted oligomers from this compound, illustrating how individual polymer chains would be detected in an ESI-MS spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of volatile and semi-volatile reaction products from processes involving this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides identification of the eluted compounds based on their mass spectra.
GC-MS is particularly valuable for monitoring the outcomes of reactions such as:
Thermal Rearrangements: Similar to the well-documented divinylcyclopropane-cycloheptadiene rearrangement, this compound could potentially undergo thermal rearrangements to form various isomeric products. nih.govwikipedia.org GC-MS can effectively separate these isomers, which often have very similar properties, and the mass spectral data can help identify their structures.
Polymerization Reactions: In polymerization processes, GC-MS is used to detect and quantify unreacted monomer, solvents, and any low-molecular-weight byproducts or impurities.
Cycloaddition Reactions: The vinyl groups of this compound can participate in cycloaddition reactions. GC-MS is ideal for separating the resulting diastereomers and regioisomers and providing preliminary structural identification.
The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic "fingerprint" spectrum that can be compared against spectral libraries for rapid identification.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the definitive methods for determining the solid-state structure of materials, providing information on atomic arrangement, crystallinity, and molecular conformation.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction (SCXRD) is a non-destructive technique that provides the most precise and detailed three-dimensional structural information about a crystalline compound. carleton.edu It allows for the accurate determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. rsc.org
While this compound itself is a liquid, a suitable crystalline derivative could be analyzed by SCXRD. Such an analysis would provide definitive information on:
Molecular Conformation: The precise puckering of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the two vinyl substituents could be determined.
Absolute Configuration: For chiral derivatives of this compound, SCXRD is the gold standard for unambiguously determining the absolute stereochemistry of each chiral center.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, providing insight into non-covalent interactions like hydrogen bonding or van der Waals forces that dictate the crystal's structure.
The data obtained from SCXRD is often presented in a Crystallographic Information File (CIF), which contains the unit cell dimensions, atomic coordinates, and other essential parameters of the crystal structure.
Table 3: Hypothetical Single Crystal XRD Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
This interactive table presents an example of crystallographic data that could be obtained for a crystalline derivative of this compound.
Powder X-ray Diffraction for Crystalline Polymer Phases
Powder X-ray Diffraction (PXRD) is a vital technique for analyzing the bulk structure of polycrystalline or semi-crystalline materials, including polymers synthesized from this compound. intertek.com Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a powdered sample containing many small crystallites. icdd.com
In polymer science, PXRD is primarily used to:
Determine Crystallinity: The diffraction pattern of a semi-crystalline polymer is a superposition of sharp Bragg peaks (from the crystalline domains) and a broad amorphous halo (from the non-crystalline regions). thermofisher.com By analyzing the relative areas of these components, the degree of crystallinity can be quantified. This property is crucial as it strongly influences the polymer's mechanical, thermal, and optical properties. intertek.com
Identify Polymorphs: Polymers can sometimes crystallize into different crystal structures (polymorphs), each with a unique PXRD pattern. PXRD can identify the specific polymorph present and monitor phase transitions induced by temperature or processing.
Characterize Polymer Composites: PXRD can be used to identify crystalline filler materials within a polymer matrix and to study how the addition of such fillers affects the polymer's crystallinity. researchgate.net
The resulting diffractogram plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ), providing a characteristic fingerprint of the material's crystalline phases.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethylene |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
The electronic structure of this compound, characterized by two isolated vinyl groups attached to a single quaternary carbon, dictates its behavior in ultraviolet-visible (UV-Vis) and fluorescence spectroscopy. The absence of conjugation between the π-systems of the ethenyl groups is the most critical factor influencing its spectroscopic properties.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of an organic molecule is determined by the electronic transitions between molecular orbitals. In this compound, the relevant transition is the excitation of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). Because the two vinyl groups are not conjugated, they behave as independent chromophores, electronically similar to a simple alkene like ethene.
For such isolated π-systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is large. Consequently, a high-energy photon is required to induce the π → π* transition. This results in an absorption maximum (λmax) in the far UV region, typically at wavelengths below 200 nm.
This contrasts sharply with conjugated dienes, where the delocalization of π-electrons across adjacent single bonds leads to a smaller HOMO-LUMO energy gap. This reduced energy gap allows for the absorption of lower-energy, longer-wavelength light, shifting the λmax to values significantly above 200 nm. The effect of extending conjugation is cumulative, with longer polyenes absorbing at progressively longer wavelengths. The expected UV absorption for this compound remains in the far-UV, similar to isolated alkenes.
| Compound | Structure Type | Typical λmax (nm) |
|---|---|---|
| Ethene | Isolated π-bond | ~171 |
| This compound (Expected) | Non-conjugated (Isolated) Diene | < 200 |
| 1,3-Butadiene | Conjugated Diene | ~217 |
| 1,3,5-Hexatriene | Conjugated Triene | ~258 |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of electronically excited states by measuring the decay of fluorescence intensity over time after excitation by a short pulse of light. montana.edunih.gov The primary parameter obtained is the fluorescence lifetime (τ), which represents the average time a molecule remains in the excited state before returning to the ground state. edinst.comlibretexts.org
For simple, non-aromatic alkenes like this compound, fluorescence is generally not a significant de-excitation pathway. Upon absorption of a UV photon, the excited state rapidly deactivates through non-radiative processes such as molecular vibrations, rotations, and internal conversion. This efficient non-radiative decay means that the fluorescence quantum yield (the fraction of absorbed photons that are emitted as fluorescence) is extremely low.
Consequently, the fluorescence lifetime of this compound is expected to be exceptionally short, likely in the picosecond range. nih.gov While challenging to measure, such a short lifetime would confirm the dominance of non-radiative decay channels, a characteristic feature of flexible, non-conjugated olefinic systems. The technique is more commonly applied to fluorophores with rigid structures and extensive π-systems, which exhibit longer lifetimes and higher quantum yields. nih.govnih.gov
| Compound Class | Fluorescence Properties | Typical Lifetime (τ) |
|---|---|---|
| Simple Alkenes (e.g., This compound) | Very low quantum yield, dominated by non-radiative decay | Picoseconds (ps) |
| N-acetyl-l-tryptophanamide (in water) | Moderate fluorophore | ~2.8 nanoseconds (ns) nih.gov |
| Coumarin 153 (in methanol) | Common laser dye | ~4.7 nanoseconds (ns) nih.gov |
| 9,10-Diphenylanthracene (in cyclohexane) | Highly fluorescent aromatic | ~9.0 nanoseconds (ns) nih.gov |
Advanced Thermal Analysis Techniques
Advanced thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of this compound, particularly in the context of its polymerization and the stability of the resulting polymer, poly(this compound).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For the monomer, TGA can determine its boiling point and volatility. For the polymer, TGA is crucial for assessing its thermal stability. The analysis provides the onset temperature of decomposition, which indicates the upper temperature limit for the material's use. The resulting TGA curve reveals the degradation profile, including the temperatures of maximum weight loss and the amount of residual char at the end of the analysis. For a polyvinyl polymer, degradation typically occurs in one or more steps. mdpi.comresearchgate.netscielo.br
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. kohan.com.tw DSC is invaluable for studying the thermal transitions of poly(this compound). Key parameters that can be determined include:
Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a soft, rubbery state. This is one of the most important properties of a polymer, defining its flexibility and processing characteristics. hitachi-hightech.comtainstruments.com
Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt, an exothermic process. mdpi.com
Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt, an endothermic process. The presence of a distinct Tm indicates a semi-crystalline polymer structure. mdpi.com
Together, TGA and DSC provide a comprehensive thermal profile of the material, which is critical for understanding its structure-property relationships and potential applications.
| Technique | Parameter Measured | Information Obtained for Poly(this compound) |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Td) | Indicates the beginning of thermal degradation and defines the material's thermal stability. |
| Weight Loss Profile | Characterizes the mechanism and kinetics of polymer decomposition. | |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Defines the transition from a glassy to a rubbery state; a key parameter for material application. |
| Melting Temperature (Tm) | If present, indicates the melting point of crystalline domains, confirming semi-crystalline nature. | |
| Crystallization Temperature (Tc) | Characterizes the ability of the polymer to crystallize from the molten state upon cooling. |
Theoretical and Computational Investigations of 1,1 Diethenylcyclopentane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure, electronic properties, and reactivity of molecules like 1,1-diethenylcyclopentane. These methods, varying in computational cost and accuracy, provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure).
For this compound, DFT calculations would begin with an initial guess of the molecular geometry. The calculations would then iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule. This process leads to the optimized geometry, which corresponds to a stable conformation of the molecule. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include the molecular orbital energies, the distribution of electron density, and the dipole moment. This information is crucial for understanding the molecule's stability, polarity, and potential for intermolecular interactions.
Table 1: Illustrative Optimized Geometrical Parameters for a Cyclopentane (B165970) Ring using DFT (Note: This is generalized data for a cyclopentane derivative and not specific to this compound)
| Parameter | Typical Value (Å or °) |
|---|---|
| C-C bond length (ring) | 1.54 - 1.56 |
| C-H bond length | 1.09 - 1.10 |
| C-C-C bond angle (ring) | 103 - 106 |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Common ab initio methods include Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (e.g., MP2).
Hartree-Fock is a foundational ab initio method that provides a good starting point for understanding electronic structure. However, it does not fully account for electron correlation, which can be important for accurate predictions of certain properties. MP2 is a post-Hartree-Fock method that includes a correction for electron correlation, generally leading to more accurate results, particularly for energies and non-covalent interactions.
For this compound, these methods would be employed to calculate electronic properties such as ionization potential, electron affinity, and the energies of excited states. Comparing the results from different levels of theory (e.g., HF vs. MP2) can provide a measure of the reliability of the computational predictions.
Conformational Analysis and Potential Energy Surfaces
The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The presence of the two ethenyl groups at the 1-position introduces additional rotational degrees of freedom, leading to a complex conformational landscape for this compound.
A conformational analysis aims to identify all the stable conformers (energy minima) and the transition states that connect them on the potential energy surface. youtube.com This is typically done by systematically rotating the dihedral angles of the ethenyl groups and puckering the cyclopentane ring, while calculating the energy at each point.
The potential energy surface of this compound would show multiple energy minima corresponding to different stable arrangements of the ethenyl groups relative to the cyclopentane ring. The energy differences between these conformers would indicate their relative populations at a given temperature.
The transition states on the potential energy surface represent the energy barriers for rotation of the ethenyl groups. The height of these barriers determines the rate of interconversion between different conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This is illustrative data and not from a specific study)
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Ethenyl groups anti-periplanar | 0.0 (most stable) |
| 2 | Ethenyl groups syn-periplanar | 2.5 |
| 3 | Ethenyl groups gauche | 1.2 |
The relative stability of the different conformers of this compound is governed by a balance of intramolecular interactions. Steric hindrance between the two ethenyl groups and between the ethenyl groups and the cyclopentane ring will be a major factor. Conformations that minimize these steric clashes will be lower in energy.
While there are no conventional hydrogen bond donors in this compound, weak C-H···π interactions between the hydrogen atoms of one ethenyl group and the pi-system of the other could potentially influence the conformational preferences.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The energy and spatial distribution of the HOMO and LUMO of this compound would be calculated using quantum chemical methods. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized on the π-systems of the two ethenyl groups. This suggests that the molecule would be reactive towards electrophiles at these positions. The LUMO would also be associated with the π-systems, indicating that the molecule could react with nucleophiles under certain conditions. FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions such as Diels-Alder cycloadditions, where the ethenyl groups can act as dienes or dienophiles. nih.govresearchgate.net
Table 3: Calculated Frontier Orbital Energies (Illustrative) (Note: This data is hypothetical and not from a specific study on this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | 0.8 |
A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge (like a proton) at various points in the vicinity of the molecule, arising from the molecule's own nuclei and electron cloud. uni-muenchen.de This mapping provides crucial insights into a molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is typically mapped onto a surface of constant electron density, using a color-coded scheme where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net
For this compound, an MEP analysis would be performed after first optimizing the molecule's geometry, typically using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G**. researchgate.net The resulting MEP map is expected to highlight specific regions of interest. The most prominent negative potential (red) regions would be located above and below the planes of the two ethenyl (vinyl) groups. This is due to the high electron density of the π-orbitals in the carbon-carbon double bonds. libretexts.orglibretexts.org These areas represent the primary sites for attack by electrophiles. The hydrogen atoms of the vinyl groups and the cyclopentane ring would exhibit regions of positive potential (blue or green), indicating their susceptibility to nucleophilic interactions. The quaternary sp³-hybridized carbon of the cyclopentane ring, being sterically shielded and having no attached hydrogens, would likely show a more neutral potential.
Understanding the MEP map is crucial for predicting how this compound would interact with other reactants, catalysts, or even itself during polymerization. For instance, in cationic polymerization, the initiation step would preferentially occur at the electron-rich vinyl groups.
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound Note: These values are hypothetical examples derived from typical DFT calculations on similar olefinic compounds and are presented for illustrative purposes.
| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Reactivity |
| Above C=C π-cloud (Ethenyl Group 1) | -25 to -35 | Highly attractive to electrophiles |
| Above C=C π-cloud (Ethenyl Group 2) | -25 to -35 | Highly attractive to electrophiles |
| Vinyl Hydrogen Atoms | +10 to +20 | Site for weak nucleophilic interaction |
| Cyclopentane Ring Hydrogen Atoms | +5 to +15 | Weakly susceptible to nucleophilic attack |
| Quaternary Carbon (C1) | -5 to +5 | Sterically hindered and relatively neutral |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful computational techniques for studying the structure, dynamics, and thermodynamics of molecular systems. nih.gov MM employs a classical mechanical model, known as a force field, to approximate the potential energy surface of a molecule, avoiding computationally expensive quantum mechanical calculations. nih.gov MD simulations use this force field to calculate the forces on each atom and then integrate Newton's laws of motion over time, generating a trajectory that describes how the positions and velocities of atoms evolve. nih.gov This allows for the exploration of conformational landscapes, molecular flexibility, and the simulation of complex processes like polymerization.
For this compound, MM and MD simulations are indispensable for understanding its physical behavior, from the flexibility of a single molecule to the bulk properties of the resulting polymer.
Force Field Development and Validation for this compound Systems
The accuracy of MM and MD simulations is fundamentally dependent on the quality of the underlying force field. nih.gov Standard force fields like AMBER, CHARMM, or OPLS may contain parameters for many of the constituent parts of this compound, but specific parameters for the unique chemical environment—notably the quaternary sp³ carbon atom bonded to two sp² vinyl carbons—may be absent or poorly optimized. nih.gov Therefore, a crucial first step is the development and validation of a specific force field for this molecule.
The process involves:
Atom Typing: Defining unique atom types for the distinct chemical environments in the molecule. For this compound, new atom types would be required for the central quaternary carbon (e.g., 'Cq'), the vinyl carbons attached to it (e.g., 'Cv'), and the terminal vinyl carbons (e.g., 'Ct').
Parameterization: Determining the parameters for bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. This is typically achieved by fitting the MM potential energy to high-level quantum mechanical (QM) calculations (e.g., DFT or MP2) performed on this compound and smaller, analogous fragments. nih.gov For instance, the torsional parameters governing the rotation of the vinyl groups around the C-C single bonds are critical for accurately representing the molecule's flexibility and would be derived from a QM rotational energy scan.
Validation: The newly developed force field must be validated by comparing simulation results against known experimental data or more accurate QM calculations. For a monomer like this compound, this could involve comparing the predicted conformational energy differences with QM results or matching simulated vibrational frequencies with experimental IR or Raman spectra. nih.gov
Table 2: Illustrative New Force Field Parameters for the Unique Moieties in this compound Note: This table presents a hypothetical set of parameters that would need to be developed for a new force field. 'Cq' is the quaternary sp³ carbon, and 'Cv' is the sp² vinyl carbon attached to Cq.
| Parameter Type | Atoms Involved | Value | Source of Derivation |
| Bond Stretch | |||
| Equilibrium Length (r₀) | Cq - Cv | 1.51 Å | QM (B3LYP/6-31G*) Geometry Optimization |
| Force Constant (k) | Cq - Cv | 320 kcal/mol·Å² | QM Vibrational Frequency Analysis |
| Angle Bend | |||
| Equilibrium Angle (θ₀) | Cv - Cq - Cv | 112.0° | QM Geometry Optimization |
| Force Constant (k) | Cv - Cq - Cv | 75 kcal/mol·rad² | QM Vibrational Frequency Analysis |
| Torsional Dihedral | |||
| Barrier (Vn) | C(ring) - Cq - Cv = C(vinyl) | 2.5 kcal/mol | QM Rotational Energy Scan |
Simulation of Conformational Dynamics and Flexibility
With a validated force field, MD simulations can be used to explore the conformational dynamics of this compound. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "half-chair" forms. scribd.com The presence of the two bulky vinyl groups on a single carbon atom will significantly influence the ring's conformational preferences and the energy barriers between different puckered states.
MD simulations would reveal the preferred conformations and the timescale of transitions between them. Key dynamic motions to investigate include:
Ring Puckering: The interconversion between various envelope and half-chair conformations of the cyclopentane ring via a process known as pseudorotation.
Vinyl Group Rotation: The rotation of the two ethenyl groups around their single bonds connecting them to the quaternary carbon. The simulation would quantify the rotational energy barriers and identify the most stable rotational conformers.
Coupled Motions: The simulation would also capture any coupling between the ring puckering and vinyl group rotations, which is likely in such a sterically constrained system.
Table 3: Hypothetical Conformational States of this compound from MD Simulations
| Conformation | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| State A | Envelope (C1 flap), vinyl groups anti-periplanar | 0.00 | ~ 60% |
| State B | Half-Chair, vinyl groups gauche | 0.75 | ~ 25% |
| State C | Envelope (C3 flap), vinyl groups gauche | 1.20 | ~ 10% |
| Other States | Various other puckered/rotational states | > 1.50 | < 5% |
Polymer Chain Dynamics and Network Formation Simulations
This compound is a non-conjugated diene, making it a prime candidate for cyclopolymerization, where the propagation step involves an intramolecular cyclization followed by intermolecular addition. researchgate.netscispace.com MD simulations are essential for modeling this process at an atomistic level.
Simulations can be designed to study:
Chain Growth: A reactive force field or a multi-scale modeling approach can simulate the step-by-step growth of a polymer chain. This would provide insights into the competition between intramolecular cyclization (forming five- or six-membered rings within the chain) and intermolecular propagation (linear chain growth). scispace.com
Polymer Microstructure: By simulating the growth of multiple chains, one can predict the resulting polymer's microstructure, such as the ratio of cyclic to acyclic repeat units and the stereochemistry (tacticity) of the polymer backbone.
Network Formation: For simulations with a high monomer concentration, the cross-linking between different polymer chains via the remaining pendant vinyl groups can be modeled. This is crucial for predicting the formation of a cross-linked polymer network and understanding the structure-property relationships of the final thermoset material. Coarse-grained models are often employed for these larger-scale simulations to make them computationally feasible. youtube.com
Computational Studies of Reaction Mechanisms
Computational quantum chemistry, particularly DFT, is a cornerstone for elucidating the detailed mechanisms of chemical reactions. nih.gov It allows for the mapping of the potential energy surface, connecting reactants to products via high-energy transition states.
Transition State Characterization for Key Transformations
For this compound, a key transformation of interest is the initiation and propagation step of cyclopolymerization. A computational study would focus on characterizing the transition states (TS) for the competing reaction pathways. For example, in a radical polymerization, after a radical adds to one vinyl group, the resulting radical can either attack the second vinyl group on the same molecule (intramolecular cyclization) or attack a vinyl group on a different monomer (intermolecular addition).
DFT calculations (e.g., using the M06-2X functional, which is often effective for kinetics) would be used to:
Locate Transition States: Identify the geometry of the TS for both the intramolecular cyclization and intermolecular propagation steps.
Verify Transition States: Confirm that the located structures are true transition states by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Calculate Activation Energies: Determine the free energy of activation (ΔG‡) for each pathway. The relative activation energies will determine the kinetic favorability of each process and thus predict the polymer's final microstructure. rsc.orgrsc.org A lower activation energy for the cyclization step would indicate a high propensity to form cyclic repeating units in the polymer chain.
Table 4: Illustrative Calculated Activation Free Energies (ΔG‡) for Competing Radical Propagation Steps Note: These are hypothetical values based on typical energy barriers for radical addition and cyclization reactions.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Kinetic Implication |
| Intramolecular 6-exo-trig Cyclization | Radical attacks pendant vinyl group to form a 6-membered ring | 8.5 | Highly favored pathway |
| Intramolecular 5-exo-trig Cyclization | Radical attacks pendant vinyl group to form a 5-membered ring | 11.2 | Kinetically less favorable than 6-exo |
| Intermolecular Addition | Radical attacks a vinyl group on a separate monomer | 12.5 | Kinetically disfavored compared to cyclization |
Prediction of Reaction Pathways and Selectivity
The polymerization of this compound, a non-conjugated diene, can theoretically proceed through several reaction pathways, leading to polymers with different microstructures and properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in elucidating the most probable reaction routes by calculating the activation energies (Ea) and reaction energies (ΔG) for each potential pathway.
Key polymerization pathways for divinyl compounds include:
1,2-Addition: Polymerization involving only one of the vinyl groups, leading to a linear polymer with pendant vinyl groups. These pendant groups can subsequently react, leading to cross-linking.
Cyclopolymerization: An intramolecular cyclization step follows the initial intermolecular addition, leading to the formation of a cyclic repeating unit within the polymer backbone. This is common for non-conjugated dienes.
Cross-linking: Intermolecular reactions involving the vinyl groups of different polymer chains, leading to the formation of a three-dimensional network.
Computational models can predict the selectivity of these reactions by comparing the transition state energies. nih.govresearchgate.net For instance, the relative activation barriers for linear propagation versus cyclization can determine the degree of cyclization in the resulting polymer. Factors such as the choice of initiator (radical, cationic, anionic) and reaction conditions (temperature, solvent) can be modeled to understand their influence on selectivity. In the context of diene polymerization, theoretical calculations can clarify the stereospecificity of the process. nih.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the radical polymerization of this compound. The values are for illustrative purposes only.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) | Predicted Selectivity at 298 K |
| Intermolecular 1,2-Addition | 7.5 | -18.2 | Moderate |
| Intramolecular Cyclization (6-membered ring) | 6.8 | -20.5 | High |
| Intramolecular Cyclization (7-membered ring) | 9.2 | -15.8 | Low |
| Intermolecular Cross-linking | 10.1 | -17.0 | Low (at low conversion) |
This table is interactive. You can sort the data by clicking on the column headers.
Polymer Property Prediction through Computational Modeling
Computational modeling extends beyond reaction pathways to predict the macroscopic properties of the final polymer, in this case, poly(this compound). These predictions are invaluable for designing new materials with specific performance characteristics.
Glass Transition Temperature (Tg) and Other Thermal Transitions
The glass transition temperature (Tg) is a critical property that defines the temperature range over which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models, often employing machine learning, are the primary computational tools for predicting Tg. mdpi.commdpi.comnih.gov
MD simulations model the polymer at an atomistic level, simulating the movement of polymer chains as a function of temperature. researchgate.net By analyzing properties such as specific volume or the mean squared displacement of atoms, a transition temperature can be identified, which corresponds to the Tg. mdpi.com These simulations can account for factors like the degree of cross-linking and the polymer's molecular weight.
Machine learning models, on the other hand, are trained on large datasets of known polymers and their experimental Tg values. mdpi.commendeley.com By representing the polymer's repeating unit using molecular descriptors or a string-based format like SMILES (Simplified Molecular Input Line Entry System), these models can predict the Tg for new, un-synthesized polymers with reasonable accuracy. mdpi.com
The following table provides hypothetical predicted Tg values for poly(this compound) with varying microstructures, as might be determined by computational methods.
| Polymer Microstructure | Degree of Cross-linking (%) | Predicted Tg (°C) (MD Simulation) | Predicted Tg (°C) (Machine Learning) |
| Linear (Pendant Vinyls) | 0 | 115 | 120 |
| Cyclopolymer | 0 | 145 | 152 |
| Cross-linked Network | 5 | 160 | 165 |
| Cross-linked Network | 20 | 195 | 201 |
This table is interactive. You can sort the data by clicking on the column headers.
Mechanical Property Simulation (e.g., elasticity, stress-strain behavior)
Molecular dynamics simulations are a powerful tool for predicting the mechanical properties of polymers, including those with complex cross-linked networks that would be expected from the polymerization of this compound. mdpi.comarxiv.org In these simulations, a virtual polymer sample is subjected to a simulated mechanical test, such as uniaxial tension, compression, or shear.
By applying a strain to the simulation box and measuring the resulting stress, a stress-strain curve can be generated. From this curve, key mechanical properties can be calculated:
Young's Modulus (Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness. nih.gov
Yield Strength: The stress at which the material begins to deform plastically.
Ultimate Tensile Strength: The maximum stress the material can withstand before failure.
Poisson's Ratio: The ratio of transverse strain to axial strain.
These simulations can effectively model how factors like cross-link density, chain length, and temperature influence the mechanical response of the polymer network. mdpi.com
A hypothetical set of simulated mechanical properties for a cross-linked poly(this compound) network is presented below.
| Degree of Cross-linking (%) | Temperature (K) | Young's Modulus (GPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 5 | 300 | 1.8 | 55 | 8.5 |
| 10 | 300 | 2.5 | 72 | 5.2 |
| 20 | 300 | 3.4 | 85 | 3.1 |
| 10 | 400 | 2.1 | 60 | 6.0 |
This table is interactive. You can sort the data by clicking on the column headers.
Diffusion and Permeation Characteristics in Polymer Networks
The transport of small molecules (gases, solvents) through a polymer network is critical for applications such as membranes, coatings, and packaging. Computational methods, particularly molecular dynamics and Monte Carlo simulations, can provide detailed insights into diffusion and permeation phenomena. mdpi.com
MD simulations can track the trajectory of individual penetrant molecules within the polymer matrix over time. By analyzing the mean squared displacement of these molecules, the diffusion coefficient (D) can be calculated. This approach allows for the investigation of how factors like penetrant size, polymer free volume, and cross-link density affect diffusivity.
The solubility coefficient (S) can be estimated using methods like the Widom test particle insertion technique. mdpi.com The permeability coefficient (P) is then determined as the product of the diffusion and solubility coefficients (P = D × S). These simulations can predict the selective transport of different gases, which is crucial for membrane separation applications.
The following table shows hypothetical diffusion coefficients for various small molecules through a simulated poly(this compound) network.
| Penetrant Molecule | Kinetic Diameter (Å) | Temperature (K) | Predicted Diffusion Coefficient (cm²/s) |
| Helium (He) | 2.60 | 300 | 5.2 x 10⁻⁷ |
| Oxygen (O₂) | 3.46 | 300 | 1.8 x 10⁻⁸ |
| Nitrogen (N₂) | 3.64 | 300 | 9.5 x 10⁻⁹ |
| Methane (CH₄) | 3.80 | 300 | 4.1 x 10⁻⁹ |
This table is interactive. You can sort the data by clicking on the column headers.
Emerging Research Directions and Future Outlook
Novel Synthetic Approaches to 1,1-Diethenylcyclopentane Derivatives
Future research is anticipated to focus on the development of novel synthetic routes to functionalized this compound derivatives. Current synthetic strategies for similar di-vinyl compounds often involve olefination reactions. The exploration of more efficient and selective methods, such as the Julia-Kocienski olefination or Stille cross-coupling processes, could pave the way for a wider range of derivatives. nih.govnih.gov
The introduction of various functional groups onto the cyclopentane (B165970) ring would be a key area of investigation. This could enable the synthesis of monomers with tailored properties, such as enhanced thermal stability, specific reactivity for post-polymerization modification, or the ability to participate in controlled polymerization techniques. Research into the synthesis of functionalized methyl-substituted bicyclo[1.1.1]pentanes, for example, highlights the interest in developing novel building blocks for medicinal chemistry and materials science, a direction that could be mirrored for this compound. univ.kiev.ua
Advanced Catalysis for Selective Transformations and Polymerizations
The two vinyl groups of this compound offer multiple reaction pathways, making advanced catalytic systems crucial for controlling its transformations and polymerizations. Future research will likely concentrate on catalysts that can achieve high selectivity. For instance, selective hydrogenation of one vinyl group would yield 1-ethyl-1-vinylcyclopentane, a monomer that could impart different properties to polymers compared to the parent diene.
In the realm of polymerization, the development of catalysts for the selective polymerization of this compound is a significant area for exploration. While Ziegler-Natta catalysts are traditionally used for olefin polymerization, their application to di-vinyl compounds can lead to cross-linking. mdpi.com Therefore, research into catalysts that can promote linear polymerization or controlled branching would be of high interest. Metathesis polymerization, particularly acyclic diene metathesis (ADMET), could be a promising route for the synthesis of polymers with the cyclopentane ring in the backbone, although this would involve rearrangement of the initial monomer structure.
Furthermore, living polymerization techniques would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. The development of Ru-based dithiolate catalysts for living β-selective cyclopolymerization of 1,6-heptadiyne (B51785) derivatives showcases the potential for catalyst design to control polymer architecture, a principle that could be applied to di-vinyl monomers like this compound. rsc.org
Integration of this compound in Advanced Materials Science
The unique structure of this compound, with its geminal vinyl groups and a five-membered ring, suggests its potential as a versatile building block in advanced materials.
High-Performance Polymer Composites
As a cross-linking agent, this compound could be incorporated into polymer matrices to enhance their mechanical and thermal properties. The distribution and density of cross-links significantly influence the final properties of a composite material. researchgate.net Future research would involve systematically studying the effect of this compound concentration on the tensile strength, modulus, and thermal stability of various polymer composites. The investigation of poly(vinyl chloride)/low-density polyethylene (B3416737) composites filled with natural fibers provides a framework for how such studies could be conducted. researchgate.net
Tunable Polymer Networks and Hydrogels
The di-vinyl nature of this compound makes it a candidate for the formation of cross-linked hydrogels. The mechanical and swelling properties of hydrogels are highly dependent on the cross-linker. researchgate.net By incorporating this compound, it may be possible to create hydrogels with tunable properties. Research in this area would focus on controlling the cross-linking density to modulate the viscoelasticity and degradation rates of the resulting hydrogels. The development of injectable hydrogels from peptide-cross-linked, cyclized vinyl polymers for neural progenitor cell delivery illustrates the potential for creating sophisticated biomaterials with tailored properties. nih.gov
Optoelectronic and Stimuli-Responsive Polymers
The incorporation of the cyclopentane moiety into conjugated polymer backbones could influence their optoelectronic properties. While this compound itself is not conjugated, its derivatives or its use as a linking group in copolymers could impact the conformational and electronic characteristics of the resulting materials. nih.gov Computational modeling could play a crucial role in predicting the optoelectronic, conformational, and thermomechanical properties of polymers containing cyclopentane units. rsc.org
Furthermore, polymers incorporating this compound could be designed to be stimuli-responsive. By introducing functional groups that respond to external stimuli such as pH, temperature, or light, it may be possible to create "smart" materials. nih.govnih.govrsc.org For instance, the cyclopentane ring could serve as a scaffold for attaching responsive side chains, leading to materials that change their properties on demand. The fabrication of stimuli-responsive materials based on interpenetrating polymer liquid crystal hydrogels demonstrates a sophisticated approach to creating multi-responsive systems. researchgate.nettue.nl
Interdisciplinary Research with this compound
The potential applications of this compound and its derivatives are not limited to a single field. Interdisciplinary research at the interface of chemistry and materials science will be crucial for unlocking its full potential. nih.gov Collaborations between synthetic chemists, polymer scientists, and engineers will be essential for designing and fabricating novel materials with tailored functionalities. For example, the development of biocompatible polymers from this compound for biomedical applications would require expertise in both polymer synthesis and biological systems.
Research on this compound Remains Largely Undocumented
Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research pertaining to the chemical compound this compound. As a result, detailed information regarding its unexplored reactivity, mechanistic pathways, and the application of advanced computational design and prediction for its systems is not available at this time.
The field of chemistry is vast, and while many compounds are extensively studied, others remain relatively unexplored. The absence of published research on this compound suggests that it has not been a focus of significant academic or industrial investigation. Therefore, a detailed analysis of its emerging research directions and future outlook, as requested, cannot be provided.
Scientific inquiry into a novel compound typically begins with its synthesis and basic characterization. Subsequent research would then delve into its reactivity, exploring how it behaves in the presence of various reagents and under different conditions. Mechanistic studies would follow, seeking to understand the step-by-step processes by which its reactions occur.
In modern chemical research, computational modeling and predictive studies are invaluable tools. These methods allow scientists to simulate the behavior of molecules, predict their properties, and design new experiments. However, without foundational experimental data, the application of these advanced computational techniques to a specific and uncharacterized system like this compound is not feasible.
Further investigation into the synthesis and fundamental properties of this compound would be a necessary first step before any meaningful discussion of its unexplored reactivity or the application of computational design could take place. At present, the scientific community has not published such findings, precluding a substantive report on the requested topics.
Q & A
Q. What are the established synthetic routes for 1,1-Diethenylcyclopentane, and what experimental conditions optimize yield?
- Methodological Answer : this compound can be synthesized via alkylation of cyclopentane derivatives using vinyl halides or Grignard reagents. For example, coupling cyclopentane precursors with vinyl groups under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) is effective. Evidence from analogous cyclopentane alkylation in [ ] suggests that controlling reaction temperature (60–80°C) and using anhydrous solvents (e.g., THF) minimizes side reactions. Purification via fractional distillation or column chromatography is recommended to isolate the product.
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR identifies vinyl proton signals (δ 4.8–5.5 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm). C NMR confirms sp carbons (δ 110–130 ppm) and sp carbons (δ 20–40 ppm) .
- IR Spectroscopy : Vinyl C=C stretching (~1640 cm) and C-H bending (~900 cm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 122 for CH) and fragmentation patterns validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood to avoid inhalation .
- Store the compound in airtight containers under inert gas (e.g., N) to prevent degradation .
- Dispose of waste via certified hazardous waste services, adhering to EPA guidelines .
Advanced Research Questions
Q. How can conformational analysis resolve puckering dynamics in this compound?
- Methodological Answer : Apply Cremer-Pople puckering parameters (e.g., θ, φ) derived from X-ray crystallography or DFT calculations. For cyclopentane derivatives, θ values >30° indicate envelope (1E) conformers, while θ <20° suggests twist (1T) forms . Computational tools like Gaussian or ORCA can simulate ring puckering energies, validated against crystallographic data (e.g., bond lengths: 1.54 Å for C-C in cyclopentane rings ).
Q. What strategies reconcile conflicting spectroscopic data for cyclopentane derivatives like this compound?
- Methodological Answer :
- Cross-validate data using multiple databases (e.g., NIST Chemistry WebBook, PubChem) to confirm peak assignments .
- Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Use molecular modeling software (e.g., Gaussian, Spartan) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Simulate transition states with density functional theory (DFT) to identify activation barriers. Compare results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What experimental designs are optimal for studying the enzymatic interactions of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Use fluorescence quenching or calorimetry (ITC) to measure binding affinities (K) .
- Kinetic Studies : Monitor substrate depletion via HPLC or UV-Vis spectroscopy under pseudo-first-order conditions .
- Structural Analysis : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) and analyze binding modes via X-ray diffraction .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH) of this compound?
- Methodological Answer :
- Review primary literature for measurement conditions (e.g., calorimetry vs. computational estimates) .
- Validate data using the NIST ThermoLit database, which curates experimentally derived values .
- Perform new experiments with calibrated equipment (e.g., DSC for enthalpy measurements) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
